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Abstract
2-(2-Methylphenyl)acetohydrazide (CAS No. 16938-31-1) is a carbohydrazide derivative that

serves as a valuable intermediate in the synthesis of diverse heterocyclic compounds with

potential pharmacological applications.[1][2] Its utility as a building block stems from the

reactive hydrazide moiety and the substituted o-tolyl group, which can be incorporated into

more complex molecular architectures. A thorough and unambiguous structural confirmation is

paramount for any research or development pipeline utilizing this compound. This technical

guide provides a comprehensive, in-depth framework for the complete spectroscopic

characterization of 2-(2-Methylphenyl)acetohydrazide. While direct, published experimental

spectra for this specific molecule are not widely available, this whitepaper establishes a robust

predictive and methodological protocol based on foundational spectroscopic principles and

data from closely related structural analogs. We present detailed methodologies for Infrared

(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass

Spectrometry (MS), complete with predicted spectral data and interpretive guidance. This

document is intended to serve as an authoritative resource for researchers, enabling them to
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confidently acquire, interpret, and validate the spectroscopic profile of 2-(2-
Methylphenyl)acetohydrazide.

Introduction and Molecular Structure
Chemical Identity
2-(2-Methylphenyl)acetohydrazide is a derivative of acetic acid and hydrazine, featuring a 2-

methylphenyl (o-tolyl) substituent. Its core structure is foundational for creating more complex

molecules, particularly in medicinal chemistry where hydrazide derivatives are known

precursors to a wide array of bioactive heterocyclic systems.[2]

Property Value Source

IUPAC Name
2-(2-

methylphenyl)acetohydrazide
PubChem

CAS Number 16938-31-1 -

Molecular Formula C₉H₁₂N₂O [3]

Molecular Weight 164.20 g/mol [4]

Monoisotopic Mass 164.09496 Da [3]

Molecular Structure and Atom Numbering
The structural integrity of 2-(2-Methylphenyl)acetohydrazide is the basis for its chemical

reactivity and, consequently, its spectroscopic signature. The following diagram illustrates the

molecule with a standardized numbering scheme used for the assignment of NMR signals

throughout this guide.

Caption: Molecular structure of 2-(2-Methylphenyl)acetohydrazide with IUPAC numbering.

Spectroscopic Analysis Framework
A multi-technique spectroscopic approach is essential for unequivocal structure elucidation.

This framework integrates IR, NMR, and MS to create a self-validating system for identity and

purity confirmation.
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Spectroscopic Workflow

Primary Analysis

Data Interpretation

2-(2-Methylphenyl)acetohydrazide Sample

FT-IR Spectroscopy Mass Spectrometry NMR Spectroscopy
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Molecular Weight
& Fragmentation
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Structure Confirmation

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Infrared (IR) Spectroscopy
Principle: IR spectroscopy is a rapid and effective technique for identifying the key functional

groups present in a molecule. By measuring the absorption of infrared radiation at specific

wavenumbers, we can detect the vibrational modes (stretching, bending) of covalent bonds,

which are characteristic of those functional groups. For 2-(2-Methylphenyl)acetohydrazide, IR

is crucial for confirming the presence of the amide C=O and the N-H bonds of the hydrazide

moiety.

Predicted FT-IR Data: The following table outlines the expected absorption bands based on

known frequencies for similar hydrazide and aromatic compounds.[5][6]
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Wavenumber
(cm⁻¹)

Intensity Vibration Mode Assignment

3350 - 3180 Strong, Broad N-H Stretch

-NH-NH₂ group. Often

appears as two

distinct peaks for

symmetric and

asymmetric stretches.

[7]

3100 - 3000 Medium C-H Stretch Aromatic C-H (sp²)

2970 - 2850 Medium-Weak C-H Stretch
Aliphatic C-H (sp³

from -CH₃ and -CH₂-)

1680 - 1640 Very Strong C=O Stretch

Amide I band,

characteristic of the

carbonyl group.[7]

1610 - 1580 Medium N-H Bend
Amide II band, from

the -CONH- group.

1600, 1475 Medium-Weak C=C Stretch
Aromatic ring skeletal

vibrations.

770 - 730 Strong C-H Bend

Out-of-plane bending

for ortho-disubstituted

benzene ring.

Causality & Interpretation:

The N-H stretching region (3350-3180 cm⁻¹) is highly diagnostic for the hydrazide group.

The presence of multiple bands in this region can confirm the -NHNH₂ structure.

The most prominent peak in the spectrum is expected to be the Amide I band (1680-1640

cm⁻¹).[7] Its high intensity is due to the large change in dipole moment during the C=O bond

stretch. Its precise position can be influenced by hydrogen bonding.

The presence of a strong peak around 750 cm⁻¹ provides compelling evidence for the 1,2-

(ortho) substitution pattern on the aromatic ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of a molecule. It provides detailed information about the chemical environment,

connectivity, and spatial relationship of atoms.

¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy detects the magnetic properties of hydrogen nuclei (protons).

Protons in different chemical environments resonate at different frequencies, resulting in a

spectrum of signals. The chemical shift (δ), integration (number of protons), and multiplicity

(splitting pattern) of each signal are used to assemble the molecular structure.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆): DMSO-d₆ is a recommended solvent

as the acidic amide and amine protons are less likely to exchange rapidly, allowing for their

observation.[8]

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
(Atom No.)

a ~9.2 Singlet, broad 1H -COHN- (N1-H)

b ~7.2 - 7.0 Multiplet 4H

Aromatic Protons

(H3, H4, H5, H-

C2)

c ~4.2 Singlet, broad 2H -NH₂ (N2-H)

d ~3.4 Singlet 2H -CH₂-CO- (H-C7)

e ~2.2 Singlet 3H Ar-CH₃ (H-C1')

Causality & Interpretation:

Amide and Amine Protons (a, c): The amide proton (N1-H) is expected to be the most

deshielded proton (downfield) due to the electron-withdrawing effect of the adjacent carbonyl

group and its involvement in hydrogen bonding.[8] The terminal -NH₂ protons are typically

broad and appear around 4.2 ppm. Their broadness is due to quadrupolar coupling with the

¹⁴N nucleus and potential chemical exchange.
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Aromatic Protons (b): The four protons on the ortho-substituted ring will appear as a complex

multiplet. The ortho-methyl group introduces electronic and steric effects that differentiate

these protons, preventing a simple, first-order splitting pattern.

Methylene Protons (d): The -CH₂- protons are adjacent to both the aromatic ring and the

carbonyl group, placing their signal around 3.4 ppm. They are expected to be a sharp singlet

as there are no adjacent protons to couple with.

Methyl Protons (e): The methyl group attached directly to the aromatic ring (benzylic) will

appear as a singlet around 2.2 ppm, a characteristic region for such groups.

¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule.

The chemical shift of each carbon is highly sensitive to its electronic environment, making it an

excellent tool for confirming the carbon skeleton and the presence of functional groups.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):
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Chemical Shift (δ, ppm) Assignment (Atom No.) Rationale

~169 C=O (C8)

The carbonyl carbon is highly

deshielded and appears

significantly downfield.[9]

~136 Ar-C-CH₃ (C1)
Quaternary aromatic carbon

attached to the methyl group.

~134 Ar-C-CH₂ (C6)

Quaternary aromatic carbon

attached to the methylene

group.

~130 Ar-CH (C4) Aromatic methine carbon.

~127 Ar-CH (C5) Aromatic methine carbon.

~126 Ar-CH (C3) Aromatic methine carbon.

~125 Ar-CH (C2) Aromatic methine carbon.

~39 -CH₂- (C7)
Aliphatic carbon adjacent to

the carbonyl and aromatic ring.

~18 -CH₃ (C1')
Aliphatic carbon of the o-tolyl

methyl group.

Causality & Interpretation:

The carbonyl carbon (C8) signal is unambiguously identified by its large chemical shift (>165

ppm), a hallmark of amide carbons.[9]

The aromatic region will show six distinct signals: two quaternary (non-protonated) carbons

and four methine (protonated) carbons. The specific shifts are influenced by the electronic

effects of the methyl and acetohydrazide substituents.

The aliphatic region will contain two signals corresponding to the methylene (-CH₂-) and

methyl (-CH₃) carbons, readily assigned based on their expected chemical shifts.

Mass Spectrometry (MS)
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Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to

determine the exact molecular weight of a compound and to deduce its structure by analyzing

its fragmentation pattern. For 2-(2-Methylphenyl)acetohydrazide, we expect to see a clear

molecular ion peak and characteristic fragment ions resulting from the cleavage of weaker

bonds.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z Ion Identity

164 [M]⁺• Molecular Ion

105 [C₈H₉]⁺ [M - CONHNH₂]⁺

91 [C₇H₇]⁺

Tropylium ion, from

rearrangement of the

tolylmethyl cation.

77 [C₆H₅]⁺
Phenyl cation, from loss of

methyl from tropylium.

59 [CONHNH₂]⁺ Acetohydrazide fragment.

Proposed Fragmentation Pathway: Under Electron Ionization (EI), the molecular ion ([M]⁺•) is

formed. The most probable fragmentation involves the cleavage of the bond between the

methylene group and the carbonyl carbon, which is an alpha-cleavage relative to the aromatic

ring. This yields a stable tolylmethyl cation which can rearrange to the highly stable tropylium

cation.
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Caption: Proposed primary fragmentation pathway for 2-(2-Methylphenyl)acetohydrazide in

EI-MS.

Standard Operating Protocols
The following protocols provide a robust starting point for acquiring high-quality spectroscopic

data. Instrument parameters may require optimization based on the specific equipment

available.

Protocol: FT-IR Spectroscopy
Sample Preparation (KBr Pellet): a. Gently grind ~1-2 mg of 2-(2-
Methylphenyl)acetohydrazide with ~100-200 mg of dry, spectroscopy-grade potassium

bromide (KBr) using an agate mortar and pestle. b. Ensure a fine, homogenous powder is

obtained to minimize scattering effects. c. Transfer the powder to a pellet-pressing die. d.

Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent

or translucent pellet.[8]

Data Acquisition: a. Record a background spectrum of the empty sample chamber to

subtract atmospheric H₂O and CO₂ signals. b. Place the KBr pellet in the sample holder. c.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹. d. Co-add at least 16 scans to

achieve an adequate signal-to-noise ratio.

Protocol: NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: a. Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-25 mg for

¹³C NMR. b. Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube.[8] c. Add a small amount of an internal standard (e.g.,

Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.

Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the NMR probe and

allow it to thermally equilibrate. b. Perform tuning and matching of the probe for the specific

nucleus being observed. c. Shim the magnetic field to optimize homogeneity and resolution.

d. For ¹H NMR, acquire the spectrum with a spectral width of ~12 ppm, an acquisition time of

~3-4 seconds, and a relaxation delay of 1-2 seconds. Use a sufficient number of scans (e.g.,

8-16) for good signal-to-noise. e. For ¹³C NMR, acquire the spectrum using proton

decoupling. Use a wider spectral width (~220 ppm), a longer relaxation delay (e.g., 2-5

seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the low

natural abundance of ¹³C.

Protocol: Mass Spectrometry (ESI-MS)
Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile. b. The solution may require the addition of a small

amount of formic acid (0.1%) to promote protonation for positive ion mode ([M+H]⁺).

Data Acquisition: a. Infuse the sample solution into the electrospray ionization (ESI) source

at a low flow rate (e.g., 5-10 µL/min). b. Set the mass analyzer to scan a suitable range (e.g.,

m/z 50-300) to ensure detection of the molecular ion and key fragments. c. Optimize source

parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and

maximize the signal of the ion of interest. d. Acquire data in both positive and negative ion

modes to gather comprehensive information. The predicted [M+H]⁺ ion would be at m/z

165.10.[3]

Conclusion
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This technical guide provides a predictive but comprehensive spectroscopic blueprint for the

characterization of 2-(2-Methylphenyl)acetohydrazide. The integration of IR, ¹H NMR, ¹³C

NMR, and MS creates a powerful, self-validating analytical workflow. The predicted data, based

on established chemical principles and analysis of related structures, offers a reliable

benchmark for researchers. Adherence to the detailed protocols herein will enable the

unambiguous confirmation of the compound's molecular structure, ensuring the integrity and

reproducibility of any subsequent scientific investigation or drug development effort.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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